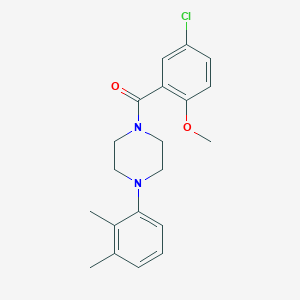
1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine
Descripción general
Descripción
1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine, also known as CDMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. CDMPP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and noradrenaline.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the hippocampus, which are involved in neuroplasticity and memory formation. 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine in lab experiments is its high purity and stability. 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine is also readily available and easy to synthesize. However, one of the limitations of using 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the research on 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine. One of the areas of interest is the development of more potent and selective derivatives of 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine with fewer side effects. Another area of research is the investigation of the potential therapeutic properties of 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine needs to be further elucidated to better understand its therapeutic potential.
Conclusion:
In conclusion, 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine is a chemical compound that has shown promising results in the treatment of various neurological disorders. Its potential therapeutic properties have been extensively studied, and it has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine is relatively easy, and it is readily available for use in lab experiments. However, its potential toxicity requires careful handling and storage. Further research is needed to fully understand the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 1-(5-chloro-2-methoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine has also shown promising results in the treatment of Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-14-5-4-6-18(15(14)2)22-9-11-23(12-10-22)20(24)17-13-16(21)7-8-19(17)25-3/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYWABXGSZWIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3733593.png)
![N-(4-tert-butylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733607.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3733611.png)
![7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3733616.png)
![3-[(5-amino-1H-tetrazol-1-yl)imino]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B3733623.png)
![6-{1-[3-allyl-4-(allyloxy)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B3733624.png)
![1-(1-cyclopropylethyl)-5-(1-ethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733634.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]acetamide](/img/structure/B3733642.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3733650.png)
![3H-pyrazolo[3',4':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B3733653.png)
![1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3733671.png)

![2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3733684.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B3733689.png)